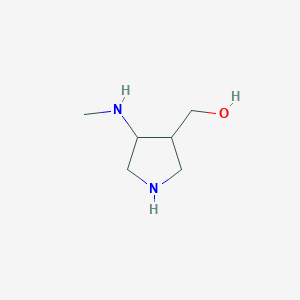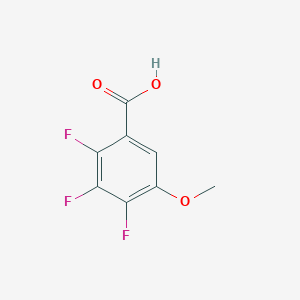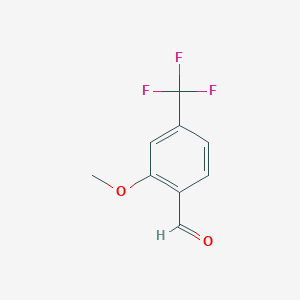
2-Methoxy-4-(trifluoromethyl)benzaldehyde
概要
説明
2-Methoxy-4-(trifluoromethyl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by a benzene ring with an aldehyde functional group and additional methoxy and trifluoromethyl substituents. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.
Synthesis Analysis
The synthesis of trifluoromethylated aromatic compounds, such as 2-Methoxy-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to structurally diverse trifluoromethylated naphthoquinones under mild reaction conditions . This method represents a novel trans-acyltrifluoromethylation of internal alkynes and could potentially be adapted for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been characterized by X-ray analysis, revealing that the molecule is not planar and contains a strong O–H∙∙∙N hydrogen bond . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been determined by X-ray analysis, showing an orthorhombic crystal system . These studies provide insights into the structural characteristics that might be expected for 2-Methoxy-4-(trifluoromethyl)benzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives, including those with methoxy and trifluoromethyl groups, can participate in various chemical reactions. For example, they can be used as linkers for solid-phase organic synthesis, where reductive amination can convert them into secondary amines, which can then be further derivatized into ureas, sulfonamides, aryl amides, and alkyl amides . The reactivity of the aldehyde group allows for such transformations, which could be applicable to 2-Methoxy-4-(trifluoromethyl)benzaldehyde in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups. The crystal structure of 2-methoxy-benzaldehyde, for example, reveals the presence of intra- and intermolecular C–H∙∙∙O short contacts, which can lead to dimerization in the solid and liquid states . Such interactions are important for understanding the physical properties like melting point, boiling point, and solubility. The presence of a trifluoromethyl group in 2-Methoxy-4-(trifluoromethyl)benzaldehyde would likely affect its electron distribution and polarity, further influencing its physical and chemical behavior.
科学的研究の応用
Solid Phase Organic Synthesis
2-Methoxy-4-(trifluoromethyl)benzaldehyde has been investigated in the context of solid phase organic synthesis. For instance, it's used in the synthesis of benzyl secondary amines, which can be further converted into various derivatives like ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).
Synthesis and Optical Properties
This compound plays a role in the synthesis of aluminum and zinc complexes with improved thermal stability and processability. These complexes exhibit blue-green light emission with photoluminescence, offering potential applications in materials science (Barberis & Mikroyannidis, 2006).
Crystallography and Spectroscopy
In the field of crystallography, the compound reveals the presence of intra- and intermolecular C–H ��� O short contacts, contributing to our understanding of molecular interactions in solid and liquid states. This insight is valuable for the development of new materials and pharmaceuticals (Ribeiro-Claro, Drew, & Félix, 2002).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation
Research on benzaldehyde lyase, an enzyme that catalyzes the formation and cleavage of benzoin derivatives, has shown the potential of 2-Methoxy-4-(trifluoromethyl)benzaldehyde in asymmetric synthesis, contributing to the development of novel pharmaceuticals and chemicals (Kühl et al., 2007).
Nonlinear Optical Applications
The compound is also a candidate for second harmonic generation, particularly in the ultra-violet and near-infrared wavelength regions. This property is significant for developing new materials in optical technologies (Singh et al., 2001).
Safety And Hazards
特性
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESHHUPAFNMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407250 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
132927-09-4 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132927-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

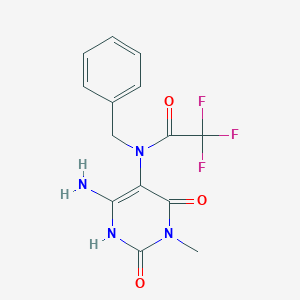
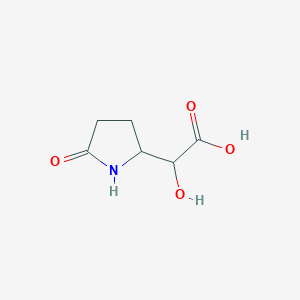
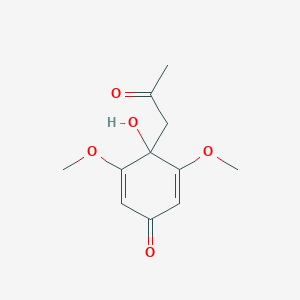
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
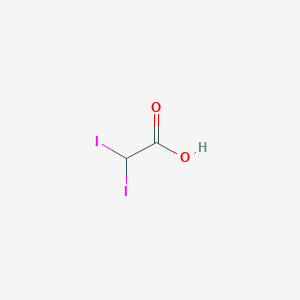
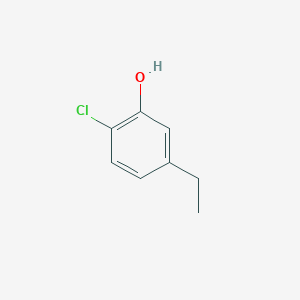
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
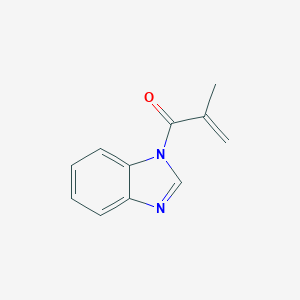
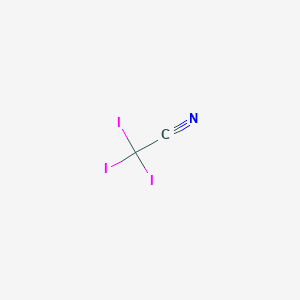
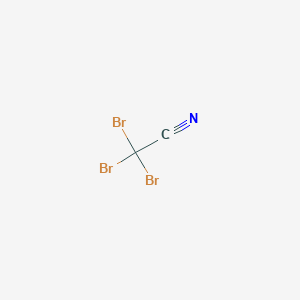
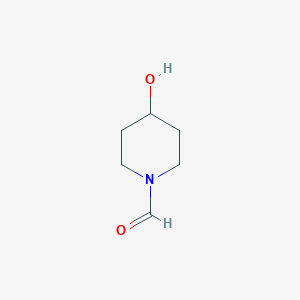
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
